

Technical Guide: N-(tert-Butoxycarbonyloxy)succinimide (CAS 13139-12-3)

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Compound of Interest

Compound Name: *Boc-OSu*

Cat. No.: *B082364*

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Executive Summary

This document provides a comprehensive technical overview of the chemical reagent with CAS number 13139-12-3, identified as N-(tert-Butoxycarbonyloxy)succinimide. Commonly referred to as **Boc-OSu** or tert-Butyl N-succinimidyl carbonate, this compound is a highly efficient electrophilic reagent for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto primary and secondary amines. Its principal application lies in synthetic organic chemistry, particularly in solid-phase and solution-phase peptide synthesis, where the selective and temporary masking of amine functionality is critical. This guide details the compound's chemical and physical properties, provides in-depth experimental protocols for its use, and illustrates key chemical processes through workflow and mechanism diagrams.

Chemical Identification and Properties

Boc-OSu is a white, crystalline solid that serves as a stable and effective alternative to the more commonly used di-tert-butyl dicarbonate (Boc anhydride, Boc_2O) for the N-Boc protection of amino acids and other amine-containing molecules.^{[1][2][3]}

General Information

Identifier	Value
CAS Number	13139-12-3 [1] [2] [3]
IUPAC Name	tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate
Synonyms	Boc-OSu, tert-Butyl N-succinimidyl carbonate, N-(tert-Butoxycarbonyloxy)succinimide [1] [2]
Molecular Formula	C ₉ H ₁₃ NO ₅ [2]
Molecular Weight	215.20 g/mol [2]
Canonical SMILES	CC(C)(C)OC(=O)ON1C(=O)CCC1=O [3]
InChI Key	VTGFSVGZCYYHLO-UHFFFAOYSA-N [3]

Physicochemical Data

Property	Value	Source(s)
Appearance	White crystalline powder/solid	[1] [4]
Melting Point	~95 °C (with decomposition)	[1] [3]
Boiling Point	272.8 ± 23.0 °C (Predicted)	[1]
Density	1.268 g/cm ³ (Predicted)	[1]
Solubility	Soluble in ether, ethyl acetate, acetone; Insoluble in water, petroleum ether.	[5] [6]
Storage Temperature	-20 °C, moisture sensitive	[1] [3]

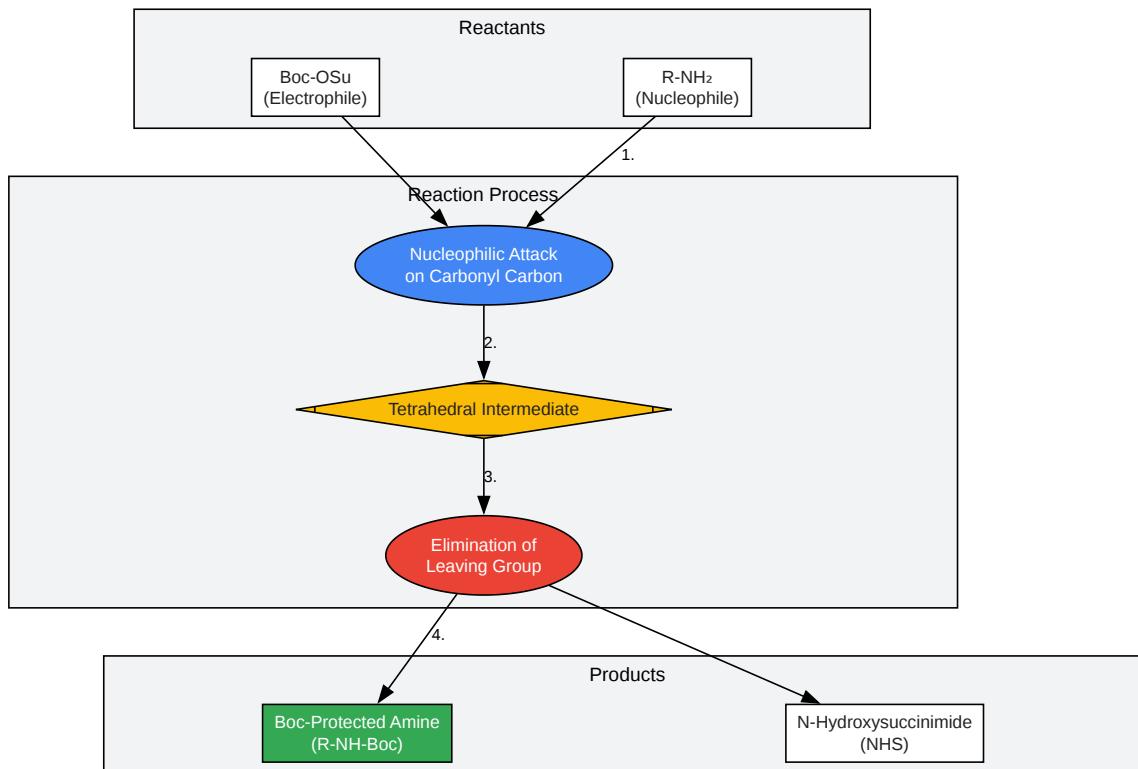
Safety and Handling

Hazard Information	Details
Hazard Codes	Xn (Harmful) [1]
Hazard Statements	H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) [3] [7]
Precautionary Statements	P261, P264, P270, P280, P301+P312, P302+P352 [3] [7]
Personal Protective Equipment	Eyeshields, gloves, dust mask type N95 (US) [3] [7]
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases [4]
Hazardous Decomposition	Thermal decomposition can release carbon monoxide (CO), carbon dioxide (CO ₂), and nitrogen oxides (NO _x). [4]

Mechanism of Action and Application

The primary function of **Boc-OSu** is to act as an efficient Boc-donating reagent. The chemical reaction is a nucleophilic acyl substitution where the amine nucleophile attacks the carbonyl carbon of the **Boc-OSu** molecule. This results in the formation of a stable tert-butyl carbamate and displaces the N-hydroxysuccinimide (NHS) leaving group.[\[4\]](#) The NHS byproduct is water-soluble, facilitating its removal during aqueous workup procedures.[\[4\]](#)

The Boc group is a cornerstone of modern peptide synthesis due to its stability under a wide range of conditions (e.g., neutral, basic, reducing) while being easily and selectively cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA).[\[4\]](#)[\[8\]](#)



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Figure 1: Mechanism of Boc protection using **Boc-OSu**.

Experimental Protocols

The following sections provide detailed methodologies for the application of **Boc-OSu** in the protection of a generic primary amine.

General Protocol for N-Boc Protection of an Amino Acid

This protocol describes a standard procedure for the protection of a primary amine, such as the alpha-amino group of an amino acid, in a solution phase.

Materials:

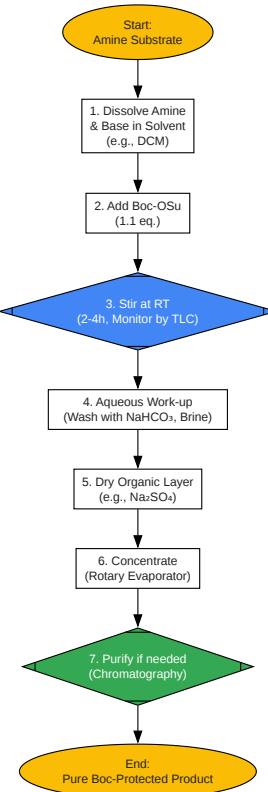
- Amino acid (or other primary/secondary amine)

- N-(tert-Butoxycarbonyloxy)succinimide (**Boc-OSu**) (1.1 - 1.2 equivalents)
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 - 2.0 equivalents)
- Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolution: Dissolve the amino acid (1.0 equivalent) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar. If the amine is provided as a hydrochloride or other salt, it must first be neutralized by adding an equivalent of base and stirring for 10-15 minutes.
- Addition of Reagents: To the stirred solution, add the base (e.g., TEA, 1.5 eq.) followed by a solution of **Boc-OSu** (1.1 eq.) in the same solvent.
- Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 2-4 hours).
- Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with saturated aqueous NaHCO_3 (2x) and brine (1x). This step removes the N-hydroxysuccinimide byproduct and any excess acid/base.^[4] c. Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 . d. Filter off the drying agent.
- Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Boc-protected product.

- Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel or by recrystallization.



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Figure 2: General experimental workflow for N-Boc protection.

Protocol for Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.

Materials:

- Boc-protected compound
- Deprotection reagent: Trifluoroacetic acid (TFA)

- Solvent: Dichloromethane (DCM)
- Scavenger (optional, for sensitive peptides): Triisopropylsilane (TIS) or Anisole
- Nitrogen or Argon source
- Rotary evaporator

Procedure:

- Preparation: Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
- Deprotection: Add TFA to the solution (typically 25-50% v/v in DCM). If the substrate contains sensitive functional groups, add a scavenger (e.g., TIS, 2-5% v/v).
- Reaction: Stir the mixture at room temperature for 30-60 minutes. The evolution of CO₂ and isobutylene gas is often observed.
- Isolation: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene or DCM may be necessary to remove residual TFA.
- Final Product: The resulting product is the amine salt (e.g., trifluoroacetate salt), which can be used directly in subsequent steps or neutralized to obtain the free amine.

Analytical Characterization

The success of the protection reaction should be confirmed using standard analytical techniques.

Technique	Expected Outcome for Boc-Protected Product
TLC	A new spot with a different R _f value compared to the starting amine.
¹ H NMR	Appearance of a characteristic singlet at ~1.4 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc moiety.[9]
¹³ C NMR	Appearance of signals corresponding to the Boc group: a quaternary carbon around 80 ppm (C(CH ₃) ₃) and a carbonyl carbon around 155 ppm.[10]
HPLC	A single, well-defined peak at a different retention time from the starting material. Chiral HPLC can be used to confirm enantiomeric purity.[11][12]
Mass Spectrometry	The observed molecular weight should correspond to the calculated mass of the Boc-protected compound.

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